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Compound of Interest

Compound Name: (S,S)-TAK-418

Cat. No.: B15623977 Get Quote

(S,S)-TAK-418, a novel, brain-penetrant inhibitor of lysine-specific demethylase 1 (LSD1), has

demonstrated promising therapeutic potential for central nervous system disorders.

Understanding its pharmacokinetic profile across different species is crucial for the translation

of preclinical findings to clinical applications. This guide provides a comparative overview of the

pharmacokinetics of (S,S)-TAK-418 in mice, rats, and humans, supported by experimental data

and detailed methodologies.

Executive Summary
(S,S)-TAK-418 exhibits rapid absorption and a short terminal half-life across the studied

species. The compound demonstrates a nearly linear pharmacokinetic profile at the doses

investigated. Bioavailability varies between rodent species, with mice showing higher oral

bioavailability compared to rats. In humans, TAK-418 is well-tolerated and rapidly absorbed,

with its overall exposure unaffected by food, although peak plasma concentrations are delayed.

The ability of TAK-418 to cross the blood-brain barrier has been noted, a critical feature for its

intended therapeutic applications in neurological disorders.[1][2][3]

Comparative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of (S,S)-TAK-418 in mice,

rats, and humans.

Table 1: Pharmacokinetic Parameters of (S,S)-TAK-418 in Mice[3]
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Dose
(mg/kg)

Route
Cmax
(ng/mL)

Tmax (h)
AUC0-
24h
(ng·h/mL)

t1/2 (h)
Bioavaila
bility (%)

0.3 Oral 42.3 ± 13.0 0.50 126 ± 20 2.5 77.5

1 Oral 158 ± 27 0.50 468 ± 65 2.8 -

2 Oral 321 ± 51 0.50 954 ± 138 2.9 -

0.3 IV 129* - 163 ± 20 2.1 -

Note: Plasma concentration at 5 min post-dose.

Table 2: Pharmacokinetic Parameters of (S,S)-TAK-418 in Rats[3]

Dose
(mg/kg)

Route
Cmax
(ng/mL)

Tmax (h)
AUC0-
24h
(ng·h/mL)

t1/2 (h)
Bioavaila
bility (%)

1 Oral 48.9 ± 10.3 0.50 155 ± 28 2.9 39.1

3 Oral 161 ± 21 0.75 557 ± 70 3.3 -

0.3 IV 100* - 132 ± 13 2.6 -

Note: Plasma concentration at 5 min post-dose.

Table 3: Summary of Pharmacokinetic Profile of (S,S)-TAK-418 in Humans[1][2]
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Parameter Observation

Dose Range 5 mg to 160 mg (single and multiple doses)

Absorption Rapidly absorbed

Linearity Nearly linear pharmacokinetic profile

Half-life Short terminal half-life

Accumulation
No obvious accumulation after 10 days of daily

administration

Food Effect
Administration with a high-fat meal delayed

Tmax, but did not affect overall exposure (AUC)

Brain Penetration Rapidly crosses the blood-brain barrier

Note: Specific quantitative values for Cmax, Tmax, AUC, and half-life from the human studies

are not detailed in the primary publication but are characterized by the descriptive terms above.

Experimental Protocols
Rodent Pharmacokinetic Studies[3]

Animal Models: Male Sprague-Dawley rats and male C57BL/6J mice were used.

Administration:

Oral (PO): (S,S)-TAK-418 was administered orally at doses of 0.3, 1, or 2 mg/kg for mice

and 1 or 3 mg/kg for rats.

Intravenous (IV): (S,S)-TAK-418 was administered intravenously at a dose of 0.3 mg/kg to

both mice and rats to determine bioavailability.

Sample Collection: Blood samples were collected at various time points post-administration.

Bioanalysis: Plasma concentrations of (S,S)-TAK-418 were determined using LC/MS/MS.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://tsukuba.repo.nii.ac.jp/record/2013022/files/DA11229.pdf
https://www.benchchem.com/product/b15623977?utm_src=pdf-body
https://www.benchchem.com/product/b15623977?utm_src=pdf-body
https://www.benchchem.com/product/b15623977?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623977?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pharmacokinetic Analysis: Parameters such as Cmax, Tmax, AUC, and t1/2 were calculated

from the plasma concentration-time profiles. Bioavailability was estimated by comparing the

AUC after oral administration to the AUC after intravenous administration.

Human Pharmacokinetic Studies[1][2]

Study Design: Two randomized, double-blind, placebo-controlled, Phase 1 studies were

conducted in healthy adult volunteers.

Study 1: A single-rising-dose study (5-60 mg) in male and female volunteers.

Study 2: A single-rising-dose (120-160 mg) and multiple-rising-dose (20-160 mg once daily

for 10 days) study in healthy female volunteers.

Sample Collection: Blood and cerebrospinal fluid (CSF) samples were collected at various

time points.

Bioanalysis: The free base of TAK-418 was measured by liquid chromatography with tandem

mass spectrometry.

Pharmacokinetic Analysis: Pharmacokinetic parameters were derived using

noncompartmental analysis methods.

Visualized Experimental Workflow
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Caption: A simplified workflow of the pharmacokinetic studies for (S,S)-TAK-418.

Signaling Pathway Inhibition
(S,S)-TAK-418 is an inhibitor of the LSD1 enzyme, which plays a crucial role in epigenetic

regulation through histone demethylation.
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Caption: Mechanism of action of (S,S)-TAK-418 on the LSD1 signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Cross-Species Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15623977#comparative-pharmacokinetics-of-s-s-tak-
418-in-different-species]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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